2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a hexahydrobenzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the cyclization to form the hexahydrobenzothienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H17ClN2O2S |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17ClN2O2S/c21-12-5-3-4-11(10-12)14-8-9-15(25-14)18-22-19(24)17-13-6-1-2-7-16(13)26-20(17)23-18/h3-5,8-10,18,23H,1-2,6-7H2,(H,22,24) |
InChI Key |
YYVMBCDCFRDUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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